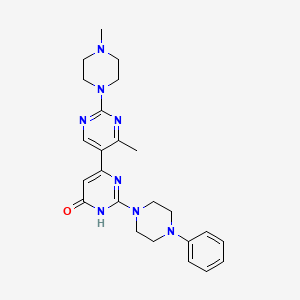![molecular formula C28H25N3O3 B6115087 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6115087.png)
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug discovery. This compound is also known as BPP-4 and belongs to the class of pyrrolopyrimidine derivatives.
作用机制
The mechanism of action of BPP-4 involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. BPP-4 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. BPP-4 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
BPP-4 has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. BPP-4 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BPP-4 has been shown to have anti-oxidant properties by reducing oxidative stress.
实验室实验的优点和局限性
BPP-4 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. BPP-4 has also been shown to have high stability, which makes it suitable for long-term storage. However, the limitations of BPP-4 include its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research on BPP-4. One potential direction is the development of BPP-4 analogs with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of BPP-4 in animal models. Furthermore, the potential use of BPP-4 as a therapeutic agent for neurodegenerative diseases warrants further investigation. Finally, the combination of BPP-4 with other anti-cancer drugs may enhance its anti-cancer activity and reduce the development of drug resistance.
Conclusion:
In conclusion, BPP-4 is a synthetic compound that has significant potential applications in pharmacology and drug discovery. The synthesis of BPP-4 has been optimized to obtain high yields and purity. BPP-4 has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. The mechanism of action of BPP-4 involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. BPP-4 has several advantages for lab experiments, but its low solubility in water is a limitation. The future directions for the research on BPP-4 include the development of analogs, pharmacokinetics and pharmacodynamics studies, and the potential use as a therapeutic agent for neurodegenerative diseases.
合成方法
The synthesis of BPP-4 involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with ammonium acetate and urea in the presence of acetic acid to obtain the final product, BPP-4. The synthesis of BPP-4 has been optimized to obtain high yields and purity.
科学研究应用
BPP-4 has been extensively studied for its potential applications in pharmacology and drug discovery. It has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. BPP-4 has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, BPP-4 has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-33-22-12-8-20(9-13-22)24-25-27(29-18-30-28(25)32)31(17-16-19-6-4-3-5-7-19)26(24)21-10-14-23(34-2)15-11-21/h3-15,18H,16-17H2,1-2H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRFKIMYAAKQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6115007.png)
![1-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6115009.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6115016.png)

![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6115021.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B6115026.png)
![2-[2-(cyclooctylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6115029.png)
![N-ethyl-2-methyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6115032.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6115041.png)
![ethyl (1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6115058.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-imidazol-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6115061.png)
![N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B6115069.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6115070.png)
![1-ethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6115072.png)